Product packaging for 10-(t-Boc-amino)-1-decylbromide(Cat. No.:CAS No. 887353-29-9)

10-(t-Boc-amino)-1-decylbromide

Cat. No.: B015361
CAS No.: 887353-29-9
M. Wt: 336.31 g/mol
InChI Key: OUQOWAUUYVRAFN-UHFFFAOYSA-N
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Description

10-(t-Boc-amino)-1-decylbromide (CAS 887353-29-9) is a bifunctional organic compound of significant utility in synthetic chemistry and materials science. This molecule features a bromoalkyl terminus and a Boc-protected amine, separated by a ten-carbon methylene spacer, making it a versatile building block for the construction of more complex architectures. Key Features and Research Applications: Bifunctional Reactivity: The molecule possesses two distinct reactive sites. The terminal bromide acts as a strong electrophile, readily participating in nucleophilic substitution reactions (e.g., with amines, thiols, or alkoxides) to form covalent linkages. The tert-butoxycarbonyl (Boc) group serves as a robust yet readily removable protecting group for the primary amine, allowing for selective deprotection under mild acidic conditions without affecting other functional groups. Molecular Spacer and Linker: The ten-carbon alkyl chain provides a long, flexible spacer. This property is exploited in bioconjugation, surface functionalization, and the synthesis of dendrimers, where it controls the distance between attached molecules. It is also a key intermediate in the preparation of long-chain amine derivatives and thiosulfonate cross-linkers, which are used to study protein structure and function. Material Science and Polymer Chemistry: This compound is used to incorporate amine functionalities into polymers and other materials. The Boc group ensures stability during polymerization, with the protected amine being unveiled in a subsequent step for further modification, a process critical in developing advanced materials with specific surface properties. With a molecular formula of C 15 H 30 BrNO 2 and a molecular weight of 336.31 g/mol, this reagent is supplied for laboratory research purposes. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H30BrNO2 B015361 10-(t-Boc-amino)-1-decylbromide CAS No. 887353-29-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(10-bromodecyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30BrNO2/c1-15(2,3)19-14(18)17-13-11-9-7-5-4-6-8-10-12-16/h4-13H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQOWAUUYVRAFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405163
Record name 10-(t-Boc-amino)-1-decylbromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887353-29-9
Record name 10-(t-Boc-amino)-1-decylbromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Reactivity of 10 T Boc Amino 1 Decylbromide

Reactivity of the Primary Alkyl Bromide Moiety

The primary alkyl bromide in 10-(t-Boc-amino)-1-decylbromide is an excellent electrophilic site, making it susceptible to attack by a wide range of nucleophiles. Its reactivity is characteristic of primary haloalkanes, primarily undergoing bimolecular nucleophilic substitution (SN2) and, under certain conditions, bimolecular elimination (E2).

Nucleophilic Substitution Reactions (SN2)

The primary carbon bearing the bromine atom is relatively unhindered, making it an ideal substrate for SN2 reactions. In this type of reaction, a nucleophile attacks the carbon atom, and the bromide ion departs simultaneously in a single, concerted step. This process leads to the formation of a new carbon-nucleophile bond with an inversion of stereochemistry, although this is not relevant for the achiral decyl chain.

As an alkylating agent, this compound can introduce the 10-(t-Boc-amino)decyl group onto various nucleophilic substrates. This is a common strategy for attaching long-chain spacers with a protected amine functionality. For instance, it can be used to alkylate carbanions, amines, and other nucleophiles. The reaction of primary amines with alkyl halides like this compound can lead to a mixture of secondary, tertiary, and quaternary ammonium (B1175870) salts due to over-alkylation. libretexts.org To achieve mono-alkylation, reaction conditions must be carefully controlled, often by using a large excess of the amine being alkylated.

Nucleophile (Nu:⁻)ProductReaction ConditionsTypical Yield
Malonic Ester EnolateDiethyl 2-(10-(t-Boc-amino)decyl)malonateNaOEt, EtOH, refluxHigh
Primary Amine (R-NH₂)N-(10-(t-Boc-amino)decyl)-R-amineExcess R-NH₂, heatVariable
Azide (B81097) (N₃⁻)10-(t-Boc-amino)-1-azidodecaneNaN₃, DMF, heatHigh

The reaction of this compound with a tertiary amine leads to the formation of a quaternary ammonium salt. libretexts.orgquora.com This is a classic SN2 reaction where the lone pair of electrons on the tertiary amine nitrogen acts as the nucleophile, attacking the primary carbon and displacing the bromide ion. libretexts.orgnih.gov This reaction proceeds readily and is often driven to completion by the precipitation of the resulting salt. These quaternary ammonium compounds are of interest as surfactants and antimicrobial agents. nih.gov The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or DMF.

Tertiary AmineQuaternary Ammonium Salt ProductSolvent
Trimethylamine (NMe₃)[10-(t-Boc-amino)decyl]trimethylammonium bromideAcetonitrile
Pyridine1-[10-(t-Boc-amino)decyl]pyridinium bromideDMF
N,N-Dimethylethanolamine[10-(t-Boc-amino)decyl]dimethyl(2-hydroxyethyl)ammonium bromideAcetone

Ethers can be synthesized from this compound via the Williamson ether synthesis. youtube.comwikipedia.orgkhanacademy.org This method involves the reaction of an alkoxide, generated by deprotonating an alcohol with a strong base (e.g., sodium hydride), with the alkyl bromide. youtube.comwikipedia.org Because this compound is a primary halide, it is an excellent substrate for this SN2 reaction, minimizing the competing elimination reaction. wikipedia.orgmasterorganicchemistry.com

Similarly, thioethers (sulfides) are readily prepared by reacting this compound with a thiolate nucleophile (RS⁻). youtube.com Thiolates are excellent nucleophiles, and the reaction with primary alkyl halides is a highly efficient method for forming carbon-sulfur bonds, typically proceeding in high yield via an SN2 mechanism. youtube.com

NucleophileProductReagents/Conditions
Sodium Ethoxide (NaOEt)1-Ethoxy-10-(t-Boc-amino)decaneEtOH, heat
Sodium Phenoxide (NaOPh)1-Phenoxy-10-(t-Boc-amino)decaneDMF, heat
Sodium Ethanethiolate (NaSEt)1-(Ethylthio)-10-(t-Boc-amino)decaneEtOH, room temp.

Elimination Reactions

While SN2 reactions are generally favored for primary alkyl halides, elimination reactions can occur, particularly in the presence of strong, sterically hindered bases. msu.edulibretexts.org The reaction of this compound with a bulky base like potassium tert-butoxide (KOt-Bu) would favor an E2 (bimolecular elimination) mechanism. masterorganicchemistry.com In this concerted reaction, the base removes a proton from the carbon adjacent to the bromide-bearing carbon (the β-carbon), while simultaneously the C-Br bond breaks and a double bond forms. This would result in the formation of 10-(t-Boc-amino)-1-decene. Due to the use of a non-hindered primary substrate, Zaitsev's rule is not a factor in regioselectivity. The E2 mechanism requires an anti-periplanar arrangement of the proton being removed and the leaving group. youtube.com

Organometallic Reactions (e.g., Grignard, Suzuki, Stille Couplings)

The participation of this compound in organometallic reactions is nuanced.

Grignard Reaction: The formation of a Grignard reagent by reacting this compound with magnesium metal is not feasible. byjus.comwikipedia.org Grignard reagents are extremely strong bases and would be quenched by the acidic proton of the Boc-protected amine (the N-H proton). masterorganicchemistry.comlibretexts.org Any Grignard reagent formed would immediately deprotonate another molecule of the starting material.

Cross-Coupling Reactions (Suzuki and Stille): In contrast, this compound can serve as an electrophilic partner in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Stille couplings.

In a Suzuki-Miyaura coupling , the alkyl bromide would react with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgnih.govtcichemicals.com While couplings with sp³-hybridized carbons (like in an alkyl bromide) can be more challenging than with sp²-hybridized carbons, methods have been developed to facilitate such reactions. The Boc protecting group is generally stable under these conditions. nih.gov

In a Stille coupling , the substrate would be coupled with an organotin reagent, again catalyzed by palladium. nih.govwikipedia.orglibretexts.org The reaction is versatile, but the toxicity of the organotin reagents is a significant drawback. libretexts.org The reaction conditions are typically mild enough to be compatible with the Boc protecting group.

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability in various reaction conditions and its susceptibility to cleavage under acidic conditions. total-synthesis.comorganic-chemistry.org The deprotection of the Boc group in this compound unmasks the primary amine, yielding 10-amino-1-decylbromide, a versatile bifunctional intermediate for further chemical elaboration.

The removal of the Boc protecting group is most commonly achieved through acid-catalyzed hydrolysis. nih.gov The mechanism involves the protonation of the carbonyl oxygen of the carbamate (B1207046), which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. chemistrysteps.comcommonorganicchemistry.com This carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine. total-synthesis.comchemistrysteps.com The generated tert-butyl cation can be quenched by a suitable nucleophile or deprotonate to form isobutene gas. commonorganicchemistry.comacsgcipr.org

A variety of acidic reagents can be employed for this transformation, with the choice often depending on the presence of other functional groups in the molecule. semanticscholar.org Strong acids like trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane (B109758) (DCM), and hydrogen chloride (HCl) in an organic solvent such as dioxane, methanol, or ethyl acetate (B1210297) are standard conditions for Boc deprotection. wikipedia.orgfishersci.co.uk Lewis acids, such as iron(III) chloride, have also been reported to catalyze the cleavage of the N-Boc group. rsc.orgacsgcipr.org

Table 1: Common Reagents and Conditions for Boc Deprotection

ReagentSolventTemperatureNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room TemperatureA common and effective method. wikipedia.org
Hydrogen Chloride (HCl)Dioxane, Ethyl Acetate, or MethanolRoom TemperatureThe resulting amine is isolated as the hydrochloride salt. fishersci.co.uk
Phosphoric Acid (aqueous)Tetrahydrofuran (THF)---An environmentally benign option. organic-chemistry.org
Iron(III) Chloride (FeCl₃)Dichloromethane (DCM)Room TemperatureA catalytic method that can offer selectivity. rsc.org
ThermolysisVarious solvents (e.g., Methanol)High Temperature (>140°C)Can be performed in continuous flow systems without an acid catalyst. nih.govacs.org

In the synthesis of complex molecules that contain multiple protected functional groups, the ability to selectively deprotect one group while leaving others intact is crucial. This concept is known as orthogonal protection. jocpr.com The Boc group is a key component of many orthogonal strategies because its acid lability contrasts with the removal conditions for other common amine protecting groups. total-synthesis.comsemanticscholar.org

For instance, the Boc group can be selectively cleaved in the presence of base-labile groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group, or groups removed by hydrogenolysis, such as the benzyloxycarbonyl (Cbz or Z) group. total-synthesis.com This orthogonality allows for the sequential unmasking of different amine functionalities within the same molecule, enabling precise synthetic control. jocpr.com While strong acids are the standard for Boc removal, milder, more selective conditions can sometimes be achieved using catalytic amounts of Lewis acids or by employing thermal deprotection methods in continuous flow reactors, which can offer selectivity based on differential reactivity at controlled temperatures. nih.govrsc.orgacs.org The selective removal of an N-Boc group in the presence of other acid-sensitive functionalities, such as tert-butyl esters, can also be achieved under carefully controlled conditions, for example, by using hydrogen chloride in ethyl acetate. acs.org

The primary functional group of concern in this compound during Boc deprotection is the terminal alkyl bromide. The conditions typically used for acid-catalyzed Boc cleavage, such as TFA in DCM or HCl in ethers, are generally compatible with alkyl halides. acsgcipr.org However, the highly reactive tert-butyl cation generated during the deprotection can potentially act as an alkylating agent for nucleophilic sites on the substrate or product. total-synthesis.comacsgcipr.org To mitigate this, scavengers like anisole (B1667542) or thioanisole (B89551) are sometimes added to the reaction mixture to trap the carbocation. wikipedia.org

The choice of deprotection reagent can be critical when other acid-sensitive groups are present. While strong acids like TFA can cleave other acid-labile groups (e.g., tert-butyl ethers or esters), milder or alternative methods can provide greater compatibility. rsc.org For example, methods utilizing aqueous phosphoric acid or certain Lewis acids have been shown to be selective for Boc deprotection while tolerating other groups like Cbz carbamates, benzyl (B1604629) esters, and silyl (B83357) ethers. organic-chemistry.org Thermal deprotection methods have also demonstrated broad functional group tolerance, with groups like ketones, amides, aryl halides, and esters remaining intact under high-temperature, catalyst-free conditions. acs.org

Tandem Reactions and One-Pot Transformations involving this compound

The bifunctional nature of this compound makes it an ideal substrate for tandem or one-pot reactions, where multiple transformations occur in a single reaction vessel. This approach enhances synthetic efficiency by reducing the number of workup and purification steps.

A common one-pot strategy involves the deprotection of the Boc group followed by an immediate reaction of the newly formed primary amine. For example, after acid-mediated deprotection, the resulting 10-amino-1-decylbromide can undergo in situ N-alkylation, N-acylation, or reductive amination without isolation of the intermediate amine salt. syr.edu One reported methodology describes a one-pot deprotection and reductive amination of N-Boc protected amino pyridines, where the intermediate amine salt condenses with a carbonyl compound, followed by reduction. syr.edu A similar strategy could be applied to 10-amino-1-decylbromide.

Another powerful tandem approach is the direct reductive amination of an aldehyde with an amine, followed by in situ N-Boc protection of the newly formed secondary amine. nih.gov While this involves the formation rather than cleavage of a Boc group, it highlights the utility of combining these steps in a one-pot procedure to create complex N-Boc protected secondary amines. nih.govresearchgate.net

Furthermore, tandem sequences can be designed where the deprotected amine participates in an intramolecular reaction. Although the ten-carbon chain in 10-amino-1-decylbromide makes intramolecular cyclization less favorable than in shorter chains, it could be a substrate for tandem reactions where it is first coupled with another reagent, followed by a cyclization step. The development of one-pot processes that combine N-Boc deprotection with subsequent C-N or C-C bond-forming reactions represents an active area of research aimed at streamlining synthetic routes to complex target molecules. bohrium.com

Applications in Advanced Organic Synthesis

Building Block for Functional Molecules

This compound's bifunctional nature is expertly exploited to create a diverse range of functional molecules.

A primary application of 10-(t-Boc-amino)-1-decylbromide is in the synthesis of long-chain amino-terminated compounds. The terminal bromide is susceptible to nucleophilic substitution by a wide array of nucleophiles. For instance, it can react with thiols, alkoxides, or other amines in classic SN2 reactions to form a new carbon-nucleophile bond.

Following the attachment of the desired moiety at the bromide terminus, the Boc-protecting group on the amine can be selectively removed. Treatment with a strong acid, most commonly trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), efficiently cleaves the tert-butyl carbamate (B1207046) to liberate the primary amine as its corresponding ammonium (B1175870) salt. rsc.org Subsequent neutralization yields the free amine. This two-step process allows for the introduction of a 10-carbon aminoalkyl chain onto a target molecule, a motif valuable in surface chemistry, materials science, and the synthesis of bioactive molecules.

This compound is itself a quintessential bifunctional linker, designed to connect two different molecular entities with a flexible 10-carbon spacer. enamine.net The synthetic strategy involves a sequential reaction of its two functional ends. First, the alkyl bromide is reacted with a nucleophilic site on one substrate. This could be, for example, a thiol group on a protein or a hydroxyl group on a solid support.

Once this covalent linkage is established, the Boc group is removed to expose the primary amine. This newly available amine can then participate in a variety of coupling reactions, most commonly forming a stable amide bond with an activated carboxylic acid on a second molecule. This methodology is instrumental in creating complex conjugates, such as protein-DNA hybrids or molecules designed for DNA-encoded library (DEL) technology. enamine.netnih.gov The decyl chain provides spatial separation between the two conjugated species, which can be critical for maintaining their individual biological functions.

The dual reactivity of this compound also lends itself to the synthesis of macrocyclic structures. In a potential intramolecular approach, the bromide could react with a nucleophilic group within a larger molecule to which it is tethered. After deprotection, the resulting terminal amine could then react with an electrophilic center on the same parent molecule, executing a ring-closing step to form a large, cyclic compound.

Alternatively, in an intermolecular strategy, a derivative of the compound could be used for head-to-tail cyclization. For example, conversion of the bromide to a carboxylic acid would yield N-Boc-11-aminoundecanoic acid. Following deprotection of the amine, this amino acid could undergo self-condensation under high-dilution conditions to form a macrocyclic lactam. Such macrostructures are of significant interest in medicinal chemistry and host-guest chemistry.

Contribution to Peptide and Peptidomimetic Chemistry

The Boc protecting group is a cornerstone of one of the two major strategies in solid-phase peptide synthesis (SPPS), making this compound a relevant tool in this field. nih.gov

In Boc-based SPPS, the Nα-amino group of the incoming amino acid is temporarily protected by a Boc group. peptide.com This group is stable to the coupling conditions but is cleaved at each cycle by treatment with TFA to allow for the addition of the next amino acid. peptide.compeptide.com Side-chain functional groups are protected by more robust, acid-stable groups like benzyl (B1604629) ethers, which are only removed at the final cleavage step with a very strong acid like hydrofluoric acid (HF). peptide.comchempep.com

This compound can be incorporated into SPPS protocols in several ways. For instance, it can be used to alkylate a nucleophilic side chain of a resin-bound peptide, such as cysteine or tyrosine, thereby appending a lipophilic tail with a protected amine. This amine can then be deprotected with TFA and used as a point for branching or further functionalization. This approach allows for the creation of lipidated peptides, which have enhanced membrane-binding properties. The synthesis of peptide-based probes for studying biological systems is another area where such modifications are valuable. researchgate.net

While SPPS is dominant, solution-phase synthesis remains important, particularly for large-scale production or the synthesis of complex peptide segments. In this context, this compound serves as a versatile modifying agent. After deprotection of the Boc group, the resulting 10-aminodecyl bromide can be coupled to the C-terminus of a peptide using standard solution-phase coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU. The terminal bromide on the newly attached tail provides a reactive handle for conjugating the peptide to another molecule or a surface.

In a different approach, the bromide can be converted to a more suitable functional group for peptide coupling. For example, substitution with sodium azide (B81097) followed by reduction yields the corresponding 1,10-diaminodecane (B146516) (with one amine still Boc-protected). This derivative can then be coupled to a peptide to introduce a terminal amine for further elaboration, a strategy used in the synthesis of dipeptides and other peptidomimetics. nih.gov

Precursor in Materials Science Research

The unique structure of this compound makes it an important precursor in materials science, particularly for creating functionalized surfaces and specialized polymers.

Surface Modification and Functionalization (e.g., Silicon Nanowires, Biosensors)

The ability to tailor the surface chemistry of materials is crucial for developing advanced technologies like biosensors and nano-electronic devices. kaist.ac.kr Silicon nanowires (SiNWs) are of particular interest due to their high surface-to-volume ratio and advantageous electronic properties. researchgate.net However, pristine silicon surfaces are prone to oxidation and require chemical modification to ensure stability and to attach specific biomolecules for sensing applications. mpg.de

Long-chain functionalized alkanes, such as derivatives of this compound, are ideal for this purpose. The alkyl bromide terminus can form a covalent bond with a prepared surface, while the Boc-protected amine at the other end provides a latent reactive site. For instance, a closely related compound, 10-N-Boc-amino-dec-1-ene, is used to functionalize silicon surfaces by leveraging its terminal alkene group. Following surface attachment, the Boc protecting group can be removed, exposing a primary amine. This newly available amine serves as a chemical handle for the covalent attachment of biomolecules, such as proteins or DNA, which is a critical step in the fabrication of highly selective and sensitive biosensors. researchgate.net This process allows for the controlled immobilization of biological probes, transforming the silicon nanowire into a functional sensing device. researchgate.net

The use of such bifunctional linkers is a key strategy in creating biocompatible and functional interfaces on a variety of substrates relevant to medical and diagnostic applications. nih.gov

Synthesis of Polymers and Oligomers with Terminal Amine Functionality

The compound can act as an initiator in certain types of polymerization reactions. The carbon-bromine bond can be used to initiate a controlled polymerization process, incorporating the decyl chain at the beginning of the growing polymer. Once the polymerization is complete, the entire polymer chain carries a terminal Boc-protected amine.

Alternatively, in other polymerization schemes, the bromide can react as a terminating agent or be incorporated into the polymer backbone. Regardless of the method, the presence of the Boc-protected amine provides a masked functional group. The deprotection of the Boc group using mild acid, such as trifluoroacetic acid, cleanly reveals the primary amine without degrading the polymer backbone. mdpi.com This terminal amine can then be used for further reactions, such as grafting the polymer onto a surface, linking it to other molecules, or creating block copolymers. This strategy is analogous to the polymerization of N-sulfonyl-activated aziridines, where the activating group is later removed to yield a functional polymer, in that case, linear polyethyleneimine. mdpi.com

Intermediate in the Synthesis of Complex Organic Structures

Beyond materials science, this compound is a key intermediate in multi-step organic synthesis, enabling the construction of complex molecules for pharmaceutical and biological applications. cymitquimica.com

Preparation of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

The synthesis of modern pharmaceuticals often involves the assembly of complex molecular architectures. Boc-protected amino-alkyl halides are common building blocks in these synthetic pathways. The Boc group is one of the most widely used protecting groups for amines in organic synthesis and peptide chemistry because of its stability to a wide range of reagents and its ease of removal. nih.gov

This compound serves as a versatile linker, introducing a ten-carbon spacer with a protected amine. The bromide allows for alkylation of a variety of nucleophiles (such as phenols, amines, or carbanions), attaching the ten-carbon chain to a core molecular scaffold. After this coupling reaction, the Boc group can be removed to reveal the amine, which can then participate in subsequent reactions, such as amide bond formation. nih.gov This stepwise approach is fundamental in medicinal chemistry. For example, various tert-butyl carbamate derivatives are used in the synthesis of drugs like the anticonvulsant Lacosamide. google.com The use of such intermediates is crucial for building the complex structures of many active pharmaceutical ingredients (APIs). echemi.com

Role in the Synthesis of Biologically Active Compounds

The carbamate functional group itself, and the structures it helps to create, are found in a wide array of biologically active compounds, including pesticides and pharmaceuticals. nih.govresearchgate.net The use of this compound allows synthetic chemists to introduce a lipophilic ten-carbon chain into a target molecule, which can significantly impact its biological properties, such as membrane permeability and protein binding.

The general strategy involves using the alkyl bromide to connect the C10 chain to a pharmacologically relevant core structure. For instance, in a process analogous to the synthesis of substituted phenothiazines, the alkyl bromide could be reacted with a heterocyclic amine. researchgate.net Following deprotection, the newly freed terminal amine can be further modified to fine-tune the biological activity. This modular approach enables the systematic exploration of structure-activity relationships (SAR), a cornerstone of drug discovery. nih.gov The synthesis of various anti-inflammatory amide derivatives, for example, relies on the coupling of an amine with a carboxylic acid, a reaction for which a precursor like this compound is well-suited after deprotection. nih.gov

Analytical Methodologies for Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 10-(t-Boc-amino)-1-decylbromide, which features a tert-butoxycarbonyl (Boc) protecting group on a ten-carbon alkyl chain terminated by a bromine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for each part of the molecule. The nine protons of the tert-butyl group on the Boc protector are magnetically equivalent and thus appear as a prominent singlet. The protons of the long methylene (B1212753) (-CH₂-) chain typically resonate as a broad multiplet. The methylene groups adjacent to the nitrogen and bromine atoms are deshielded and appear at lower fields.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton NMR data. The carbonyl carbon of the Boc group and the carbons of the tert-butyl group have distinctive chemical shifts. The ten carbons of the decyl chain can often be resolved, with the carbons bonded to the nitrogen and bromine atoms appearing at the lowest fields due to the electronegativity of these heteroatoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
C(CH₃)₃ ~1.44 (s, 9H) ~28.4
C(CH₃)₃ - ~79.0
NH-C=O - ~155.9
NH ~4.5 (br s, 1H) -
N-CH₂- ~3.10 (q, 2H) ~40.5
Br-CH₂- ~3.40 (t, 2H) ~33.9
-(CH₂)₈- ~1.2-1.9 (m, 16H) ~26-33

Note: These are predicted values based on the chemical structure and data from analogous compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the key functional groups present in the molecule. The spectrum of this compound is characterized by several distinct absorption bands. A strong band appears for the carbonyl (C=O) stretching of the carbamate (B1207046) group. The N-H stretching of the same group also gives a noticeable band. The C-H stretching of the alkyl chain and the Boc group are also prominent. The C-Br stretching vibration is found in the fingerprint region of the spectrum. The presence of peaks around 1529 cm⁻¹ and 1688 cm⁻¹ is characteristic of the N-tert-butyloxycarbonylation. masterorganicchemistry.com

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (carbamate) Stretching ~3350
C-H (alkyl) Stretching ~2850-2950
C=O (carbamate) Stretching ~1690
N-H (carbamate) Bending ~1520
C-O (carbamate) Stretching ~1170
C-Br Stretching ~560-650

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight and to gain insight into the fragmentation patterns of the molecule, which helps in confirming its structure. For this compound, with a molecular formula of C₁₅H₃₀BrNO₂, the expected exact mass is approximately 335.1460 u. researchgate.net In techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed. A characteristic fragmentation is the loss of the Boc group or parts of it, such as tert-butyl or isobutylene, which is a common pathway for Boc-protected amines. masterorganicchemistry.com

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from reaction byproducts and for assessing its purity.

Gas Chromatography (GC)

Gas chromatography (GC) can be used for the analysis of volatile and thermally stable compounds. However, the analysis of this compound by GC can be challenging due to the thermal lability of the Boc protecting group, which may decompose at the high temperatures of the injector port. This can lead to the detection of the deprotected amine or other degradation products, potentially causing analytical errors. To circumvent this, a lower injector temperature or derivatization of the molecule might be necessary. The use of a non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be suitable for separating this compound from non-polar impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more suitable method for the purity assessment of this compound as it is performed at or near ambient temperature, thus avoiding thermal degradation.

Reversed-phase HPLC is the most common mode used for this type of compound. A C18 or C8 stationary phase is typically employed. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation and reasonable retention times. Due to the absence of a strong chromophore, detection is typically achieved using a UV detector at low wavelengths (around 200-210 nm) or, more universally, with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). For related Boc-protected amino acids, reversed-phase chromatography is a viable choice. rsc.org

Table 3: Exemplary HPLC Conditions for the Analysis of this compound

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Detector UV at 210 nm or ELSD
Column Temperature 25 °C

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a widely utilized, straightforward, and rapid analytical technique for monitoring the progress of chemical reactions, assessing the purity of a compound, and determining appropriate solvent systems for larger-scale chromatographic separations. For this compound, TLC is typically performed on a stationary phase of silica (B1680970) gel.

The mobility of a compound in TLC, quantified by its retention factor (Rf), is highly dependent on the composition of the mobile phase. The Rf value is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Due to the presence of the non-polar tert-butoxycarbonyl (Boc) protecting group, this compound is expected to be relatively non-polar. Consequently, a mobile phase consisting of a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a slightly more polar solvent, like ethyl acetate (B1210297), is commonly employed.

The selection of the solvent system is critical for achieving clear separation. For instance, a mobile phase of 20% ethyl acetate in petroleum ether is often a suitable starting point for the analysis of Boc-protected amines. The exact ratio can be adjusted to optimize the separation and ensure an Rf value that is neither too high nor too low, ideally falling within the range of 0.3 to 0.7 for accurate assessment. Visualization of the compound on the TLC plate after development can be achieved using a variety of methods, including UV light if the compound is UV-active, or by staining with a potassium permanganate (B83412) solution, which reacts with the carbamate group.

ParameterDescription
Stationary Phase Silica Gel
Common Mobile Phase Ethyl Acetate / Petroleum Ether
Typical Mobile Phase Composition 20% Ethyl Acetate in Petroleum Ether
Visualization UV light, Potassium permanganate stain

Elemental Analysis

Elemental analysis is a crucial analytical technique that provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a pure sample. This data is used to confirm the empirical and molecular formula of a newly synthesized compound. For this compound, with the molecular formula C₁₅H₃₀BrNO₂, the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight.

The analysis is typically performed using a combustion method, where a small, precisely weighed sample of the compound is burned in a stream of oxygen. The resulting combustion gases (carbon dioxide, water, and nitrogen oxides) are collected and measured, from which the percentages of carbon, hydrogen, and nitrogen are determined. The presence of bromine would be determined by other specific analytical methods.

Experimental values obtained from elemental analysis are then compared with the calculated theoretical values. A close agreement, generally within ±0.4% of the theoretical values, is considered strong evidence for the purity and correct identification of the synthesized compound.

ElementTheoretical Percentage (%)
Carbon (C)53.57
Hydrogen (H)9.00
Bromine (Br)23.76
Nitrogen (N)4.16
Oxygen (O)9.51

Future Directions and Emerging Research Areas

Development of More Sustainable and Green Synthetic Approaches

The future synthesis of 10-(t-Boc-amino)-1-decylbromide and similar long-chain functionalized alkanes is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. mdpi.com Research is focused on several key areas:

Alternative Solvents and Reaction Conditions: Traditional organic syntheses often rely on volatile and hazardous solvents. Future methods will likely prioritize the use of "greener" solvents like ethyl acetate (B1210297) or even solvent-free reaction conditions. unibo.it For the protection and modification of amino acids and their derivatives, ionic liquids are being explored as recyclable media that can also enhance reaction rates. rsc.orgrsc.org

Catalytic Methods: Shifting from stoichiometric reagents to catalytic methods is a cornerstone of green chemistry. The synthesis of functionalized alkyl halides is seeing innovation through photoredox catalysis, which can utilize visible light to drive reactions under mild conditions, replacing harsher traditional methods. organic-chemistry.org For instance, methods for the deformylative halogenation of aldehydes offer a pathway to alkyl halides from different starting materials. organic-chemistry.org

Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of atoms from the reactants into the final product. This includes developing one-pot reactions where multiple synthetic steps are carried out in the same reactor, which avoids intermediate purification steps and reduces waste. unibo.it

Bio-based Feedstocks: There is growing interest in producing chemical building blocks from renewable resources. Synthetic biology and metabolic engineering are creating pathways to produce amino acids and their derivatives from microbial fermentation, which could eventually provide sustainable starting materials for compounds like ω-amino acids. nih.gov

Green Synthesis StrategyPotential Application to this compound Synthesis
Use of Greener Solvents Replacing traditional solvents like dichloromethane (B109758) with alternatives such as ethyl acetate or ionic liquids during the Boc-protection or bromination steps. unibo.itrsc.org
Photocatalytic Halogenation Employing visible-light-mediated photoredox catalysis for the bromination step, offering milder conditions and higher selectivity compared to traditional methods. organic-chemistry.org
One-Pot Synthesis Developing a streamlined process where the starting amino-alcohol is protected and then converted to the alkyl bromide in a single vessel, minimizing waste and purification. unibo.it
Biocatalysis Exploring enzymatic processes for either the selective protection of the amine or the halogenation of the terminal alcohol, leveraging the high selectivity of enzymes.

Exploration of Novel Reactivity and Catalytic Applications

The dual functionality of this compound opens avenues for novel chemical transformations and catalytic system development. The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable under many conditions but readily removable with acid, allowing for sequential reactions. researchgate.net

Future research will likely explore:

Dual-Catalyzed Reactions: Systems where both the alkyl bromide and, after deprotection, the primary amine can participate in sequential or cascade catalytic cycles. This could enable the rapid construction of complex molecules.

Nickel-Catalyzed Cross-Coupling: Alkyl halides are excellent substrates for nickel-catalyzed reactions. nih.gov The bromide end of the molecule could be used in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, while the protected amine remains intact for later functionalization.

Electrochemical Synthesis: Electrochemistry offers a mild and reagent-light method for chemical transformations. The alkylation of N-Boc protected amines has been demonstrated using electrogenerated bases, suggesting novel pathways for modifying or building upon the amine functionality. nih.govresearchgate.net

Isocyanate Generation: After deprotection, the resulting primary amine can be converted into an isocyanate. This highly reactive intermediate can then be used in a variety of coupling reactions to form ureas and other pharmaceutically relevant structures. rsc.org

Functional GroupPotential Novel ReactionResearch Goal
Alkyl Bromide Nickel-catalyzed Markovnikov-selective hydroalkylation of olefins. nih.govTo use the decyl chain as a building block for branched, complex aliphatic structures.
Boc-Amine In-situ generation of isocyanates after deprotection. organic-chemistry.orgTo create a reactive handle for the one-pot synthesis of urea (B33335) derivatives.
Both Groups Sequential C-N cross-coupling followed by C-C bond formation.To develop efficient pathways for synthesizing complex, heterobifunctional molecules.

Advanced Applications in Nanotechnology and Biosensors

Bifunctional molecules with a long alkyl chain and a terminal functional group are ideal for the surface modification of materials. A structurally similar compound, 10-N-Boc-amino-dec-1-ene, has been used to functionalize silicon surfaces for biosensor applications. The alkene group in that molecule allows for attachment to hydrogen-terminated silicon; similarly, the alkyl bromide of this compound can be used to anchor the molecule to various surfaces through nucleophilic substitution reactions.

Emerging research directions include:

Self-Assembled Monolayers (SAMs): Creating well-ordered SAMs on surfaces like gold (via a thiol-terminated analogue) or metal oxides. After assembly, the Boc group can be removed to expose a layer of primary amines, which can then be used to immobilize proteins, DNA, or other biomolecules for biosensing applications.

Functionalized Nanoparticles: Coating nanoparticles with this compound or its derivatives to create a functional shell. The exposed amine groups can serve as attachment points for targeting ligands or therapeutic agents in drug delivery systems.

Metal-Organic Frameworks (MOFs): While this specific molecule might not be a primary linker, the principle of using amino-functionalized linkers is well-established for creating MOFs with specific properties, such as selective CO2 capture. nih.govrsc.org The long chain could be used to create MOFs with larger pore sizes or unique hydrophobic/hydrophilic domains.

Integration into Automated Synthesis Platforms

The demand for rapid synthesis and screening of new molecules in drug discovery and materials science has driven the development of automated synthesis platforms. bath.ac.uk These systems allow for the high-throughput creation of compound libraries by systematically combining different building blocks. rsc.org

This compound is an ideal candidate for such platforms due to its distinct, orthogonally reactive ends:

Linker/Spacer Unit: It can act as a flexible linker to connect two different molecular fragments. The alkyl bromide can be reacted with one set of building blocks, and after deprotection, the amine can be reacted with a second set. This enables the creation of large, diverse libraries of compounds with a common decyl spacer.

High-Throughput Library Synthesis: Automated platforms can efficiently perform the sequential reactions needed to utilize both ends of the molecule. For example, a library of nucleophiles could be reacted with the bromide, followed by automated deprotection and acylation of the resulting amine with a library of carboxylic acids to produce a large array of amides. nih.govchemrxiv.org This approach significantly accelerates the discovery of molecules with desired properties.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 10-(t-Boc-amino)-1-decylbromide, and how can researchers optimize yield and purity?

  • Methodological Answer : Begin with a literature review of peer-reviewed journals to identify common synthetic routes (e.g., Boc-protection of amines followed by alkylation). Optimize reaction conditions (temperature, solvent, stoichiometry) using Design of Experiments (DoE) principles. Monitor reaction progress via TLC or HPLC and purify via column chromatography or recrystallization. Validate purity using NMR and mass spectrometry .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Use 1^1H/13^13C NMR to confirm the Boc group (tert-butyl signals at ~1.4 ppm) and bromide substitution. IR spectroscopy can validate the carbonyl stretch (~1680–1720 cm1^{-1}) of the Boc group. Cross-reference spectral data with computational predictions (e.g., DFT simulations) and literature benchmarks. Report deviations >5% as potential impurities or structural anomalies .

Q. What are the key stability considerations for storing this compound, and how can degradation be monitored?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the Boc group. Conduct accelerated stability studies (40°C/75% RH) over 4–6 weeks, analyzing samples weekly via HPLC. Track degradation products (e.g., free amine via LC-MS) and establish a degradation kinetic model to predict shelf-life .

Q. What analytical techniques are recommended for quantifying this compound in complex reaction mixtures?

  • Methodological Answer : Employ qNMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute quantification. For mixtures, use HPLC-UV/Vis with a calibrated standard curve (linearity R2^2 >0.99). Validate method precision via triplicate injections and spike-recovery tests (85–115% recovery acceptable) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. IR) be resolved when characterizing this compound?

  • Methodological Answer : Perform heteronuclear correlation experiments (e.g., HSQC, HMBC) to resolve ambiguous NMR assignments. For IR discrepancies, compare experimental spectra with computed vibrational modes (DFT) to identify artifacts. Replicate measurements under standardized conditions (dry solvent, degassed samples) to minimize environmental interference .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Use molecular dynamics (MD) simulations to study steric effects of the Boc group on bromide leaving-group kinetics. Density Functional Theory (DFT) can calculate activation energies for SN1^1/SN2^2 pathways. Validate models with experimental kinetic data (e.g., Eyring plots) and adjust parameters (solvent dielectric, temperature) iteratively .

Q. How can researchers design kinetic studies to elucidate the mechanism of Boc-deprotection in this compound under varying conditions?

  • Methodological Answer : Conduct pH-dependent deprotection studies using HCl/dioxane or TFA/CH2_2Cl2_2. Monitor reaction progress via in situ FTIR or 1^1H NMR. Apply pseudo-first-order kinetics to determine rate constants (kobsk_{\text{obs}}). Use Arrhenius analysis to compare activation energies across solvents, identifying mechanistic shifts (e.g., associative vs. dissociative pathways) .

Q. What strategies are effective in reconciling discrepancies between theoretical and experimental yields in the synthesis of this compound?

  • Methodological Answer : Systematically audit synthetic steps for side reactions (e.g., elimination, solvolysis) via LC-MS. Use mass balance calculations to identify unaccounted byproducts. Re-examine stoichiometric assumptions (e.g., reagent purity, moisture content). If theoretical yields exceed experimental results, optimize workup protocols to minimize product loss .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.